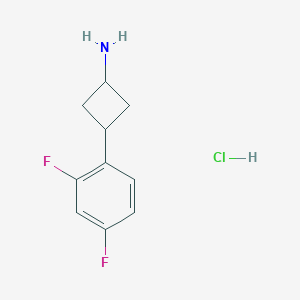
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Amine-substituted cyclobutanes are crucial in biologically active compounds. The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been an area of interest. This process is significant for producing these compounds in a diastereo- and enantioselective manner, enhancing their utility in various scientific applications (Feng, Hao, Liu, & Buchwald, 2019).
Synthesis of Methanoproline Analogues
The synthesis of 3-(chloromethyl)cyclobutanone, used in creating 2,4-methanoproline analogues, indicates the utility of cyclobutane derivatives in producing complex bioactive molecules (Rammeloo, Stevens, & de Kimpe, 2002).
Anticancer Complexes
Mixed-NH3/amine platinum (II) complexes featuring cyclobutane structures have been explored for their potential in cancer treatment. These complexes show significant cytotoxicity towards cancer cells, making them relevant in oncological research (Liu et al., 2013).
Ligand Application in Catalysis
Cyclobutene derivatives are used as ligands in catalytic reactions, such as the amination of halobenzenes. This illustrates the role of these compounds in facilitating chemical transformations, important in synthetic chemistry (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
VLA-4 Antagonists
Cyclobutane derivatives have been used in synthesizing potent VLA-4 antagonists, a class of compounds with therapeutic potential in treating various diseases (Brand, de Candole, & Brown, 2003).
Photochemical Dimerization Studies
Studies on the photochemical dimerization of fluorinated dibenzylideneacetone in chloroform highlight the interesting photochemical properties of certain cyclobutane derivatives, relevant in material science (Schwarzer & Weber, 2014).
Mechanistic Studies in Organic Chemistry
Research on organocatalyzed Michael addition reactions with cyclobutane derivatives provides insights into complex reaction mechanisms, crucial for advancing organic synthesis methodologies (Patora-Komisarska et al., 2011).
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6;/h1-2,5-6,8H,3-4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKPUHNIJHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)
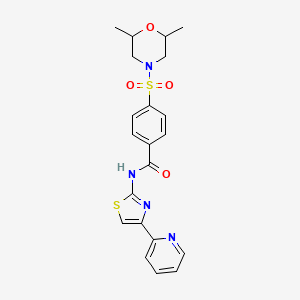
![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)
![7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2862450.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2862451.png)
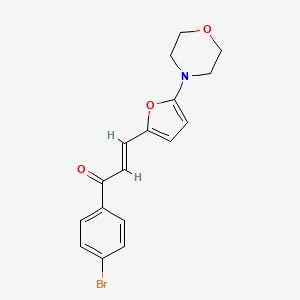
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)
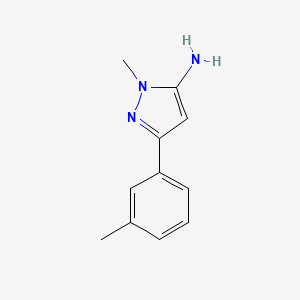
![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)
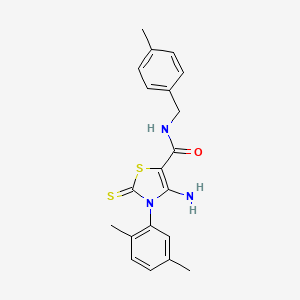



![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)